molecular formula C13H8FIO B1345415 4-Fluoro-3'-iodobenzophenone CAS No. 395-11-9

4-Fluoro-3'-iodobenzophenone

Cat. No.: B1345415
CAS No.: 395-11-9
M. Wt: 326.1 g/mol
InChI Key: ORZADNMJQJUFBJ-UHFFFAOYSA-N
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Description

4-Fluoro-3’-iodobenzophenone is an organic compound with the molecular formula C13H8FIO It is a member of the benzophenone family, characterized by the presence of both fluorine and iodine substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3’-iodobenzophenone typically involves the reaction of fluorobenzene with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at a temperature range of 40-50°C for 5-6 hours. The product is then extracted using dichloromethane and purified to obtain the desired compound .

Industrial Production Methods: While specific industrial production methods for 4-Fluoro-3’-iodobenzophenone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3’-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under mild to moderate temperatures.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzophenone with boronic acids.

Scientific Research Applications

4-Fluoro-3’-iodobenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The specific mechanism of action for 4-Fluoro-3’-iodobenzophenone is not well-documented. its reactivity can be attributed to the presence of both electron-withdrawing (fluorine) and electron-donating (iodine) groups, which influence its chemical behavior and interactions with other molecules.

Comparison with Similar Compounds

  • 4-Fluoro-4’-iodobenzophenone
  • 4-Iodobenzophenone
  • 4-Fluorobenzophenone

Comparison: 4-Fluoro-3’-iodobenzophenone is unique due to the simultaneous presence of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

(4-fluorophenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZADNMJQJUFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641517
Record name (4-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-11-9
Record name (4-Fluorophenyl)(3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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